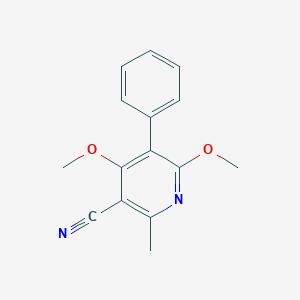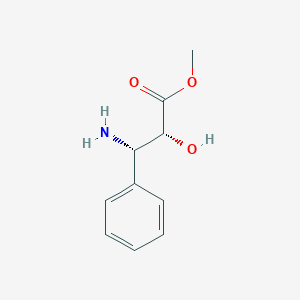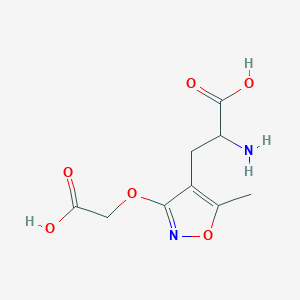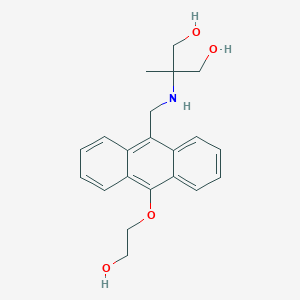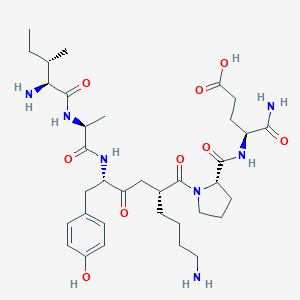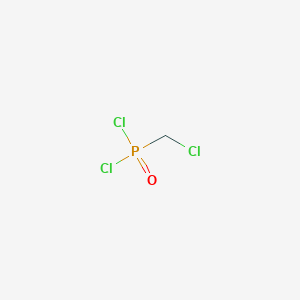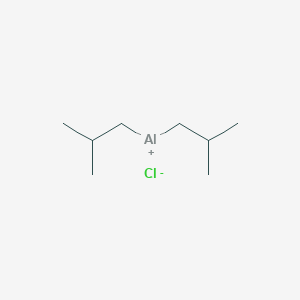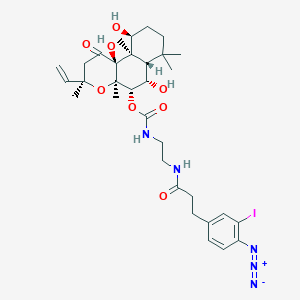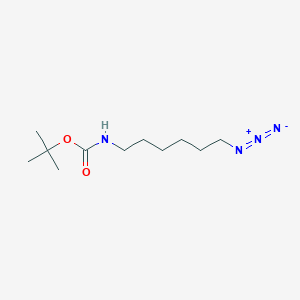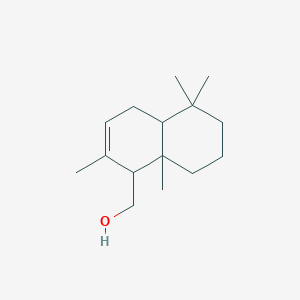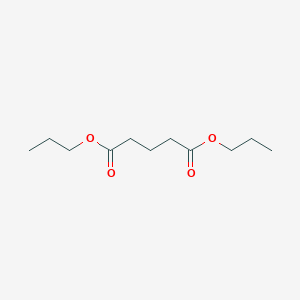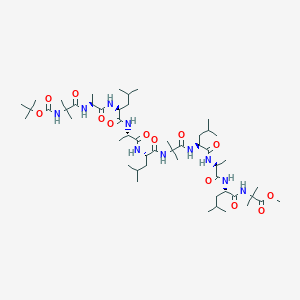
Balalom
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Balalom is a naturally occurring compound that has gained attention in recent years due to its potential in scientific research. The compound is found in various plant species and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Balalom is not fully understood, but it is believed to act through various pathways in the body. It has been shown to modulate the activity of enzymes involved in inflammation, oxidative stress, and cancer cell proliferation. Balalom has also been shown to interact with various receptors in the body, including the cannabinoid receptors, which are involved in pain perception and inflammation.
Biochemische Und Physiologische Effekte
Balalom has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain and liver. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases. Balalom has also been shown to inhibit cancer cell proliferation and induce cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Balalom in lab experiments is its natural origin. It is not a synthetic compound, which makes it more biocompatible and less likely to cause adverse effects. However, the low yield of Balalom from plants makes it challenging to obtain large quantities for research purposes. The compound is also relatively expensive, which can limit its use in some studies.
Zukünftige Richtungen
There are several future directions for research on Balalom. One area of interest is its potential in treating neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. Balalom has been shown to inhibit cancer cell proliferation, and future studies could explore its use in combination with other anticancer agents. Finally, more research is needed to understand the mechanism of action of Balalom fully. This could lead to the development of new drugs that target the pathways modulated by the compound.
Conclusion:
In conclusion, Balalom is a naturally occurring compound that has shown potential in various areas of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Balalom is a complex compound that is not easily synthesized in a laboratory setting. It is primarily extracted from the plants that contain it. The extraction process involves the use of solvents and various purification techniques to isolate the compound. The yield of Balalom from plants is typically low, which makes it challenging to obtain large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
Balalom has shown potential in various areas of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
130640-26-5 |
|---|---|
Produktname |
Balalom |
Molekularformel |
C51H92N10O13 |
Molekulargewicht |
1053.3 g/mol |
IUPAC-Name |
methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C51H92N10O13/c1-26(2)22-33(55-39(64)32(11)54-44(69)50(17,18)61-47(72)74-48(12,13)14)40(65)52-30(9)37(62)56-35(24-28(5)6)42(67)59-49(15,16)45(70)58-34(23-27(3)4)41(66)53-31(10)38(63)57-36(25-29(7)8)43(68)60-51(19,20)46(71)73-21/h26-36H,22-25H2,1-21H3,(H,52,65)(H,53,66)(H,54,69)(H,55,64)(H,56,62)(H,57,63)(H,58,70)(H,59,67)(H,60,68)(H,61,72)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
FURXSLVVQDMQFN-QJCLFNHPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Andere CAS-Nummern |
130640-26-5 |
Sequenz |
XALALXLALX |
Synonyme |
BALALOM Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe butyloxycarbonyl-aminoisobutyryl-alanyl-leucyl-alanyl-leucyl-aminoisobutyryl-leucyl-alanyl-leucyl-aminoisobutyryl methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



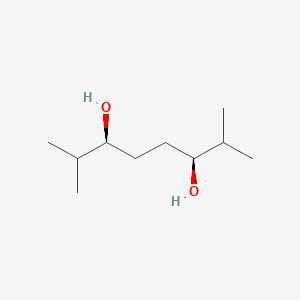
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)
